molecular formula C21H22F2N2O3 B2684867 N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide CAS No. 1091397-92-0

N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide

Cat. No.: B2684867
CAS No.: 1091397-92-0
M. Wt: 388.415
InChI Key: SSYMYAOZALBJKK-UHFFFAOYSA-N
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Description

N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is a synthetic organic compound characterized by its unique chemical structure, which includes a difluorophenyl group and a methoxyphenyl group attached to an oxalamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:

    Formation of the difluorophenyl intermediate:

    Cyclopentyl intermediate synthesis: The cyclopentyl group is synthesized separately, often involving cyclization reactions.

    Coupling reactions: The difluorophenyl and cyclopentyl intermediates are coupled using oxalamide as a linker. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide would depend on its interaction with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dichlorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
  • N1-(3,4-difluorophenyl)-N2-((1-(4-hydroxyphenyl)cyclopentyl)methyl)oxalamide

Uniqueness

N1-(3,4-difluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. The specific arrangement of these groups can influence the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-17(22)18(23)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYMYAOZALBJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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